molecular formula C21H20S2Sn B14464485 Ethyl triphenylstannanecarbodithioate CAS No. 73137-43-6

Ethyl triphenylstannanecarbodithioate

Cat. No.: B14464485
CAS No.: 73137-43-6
M. Wt: 455.2 g/mol
InChI Key: YXTYLLVTNGGUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl triphenylstannanecarbodithioate is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and an ethyl group attached to a carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl triphenylstannanecarbodithioate typically involves the reaction of triphenyltin chloride with potassium ethylxanthate. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction scheme is as follows:

Ph3SnCl+KSC(S)OEtPh3SnSC(S)OEt+KCl\text{Ph}_3\text{SnCl} + \text{KSC(S)OEt} \rightarrow \text{Ph}_3\text{SnSC(S)OEt} + \text{KCl} Ph3​SnCl+KSC(S)OEt→Ph3​SnSC(S)OEt+KCl

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the process generally involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions: Ethyl triphenylstannanecarbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate moiety to a thiol or other reduced forms.

    Substitution: The ethyl group or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced organotin compounds.

    Substitution Products: Various substituted organotin derivatives.

Scientific Research Applications

Ethyl triphenylstannanecarbodithioate has several applications in scientific research:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl triphenylstannanecarbodithioate exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form coordination complexes with biomolecules, affecting their function. The carbodithioate moiety can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

    Triphenyltin Chloride: A precursor in the synthesis of ethyl triphenylstannanecarbodithioate.

    Ethylxanthates: Compounds with similar carbodithioate moieties.

    Other Organotin Compounds: Such as tributyltin and trimethyltin derivatives.

Uniqueness: this compound is unique due to its specific combination of a tin atom with three phenyl groups and an ethyl carbodithioate moiety

Properties

CAS No.

73137-43-6

Molecular Formula

C21H20S2Sn

Molecular Weight

455.2 g/mol

IUPAC Name

ethyl triphenylstannylmethanedithioate

InChI

InChI=1S/3C6H5.C3H5S2.Sn/c3*1-2-4-6-5-3-1;1-2-5-3-4;/h3*1-5H;2H2,1H3;

InChI Key

YXTYLLVTNGGUER-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.